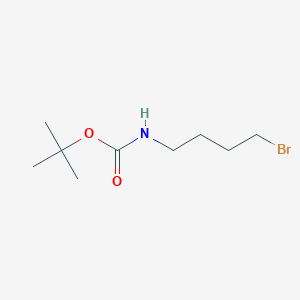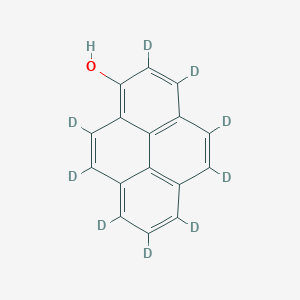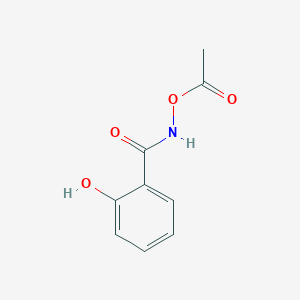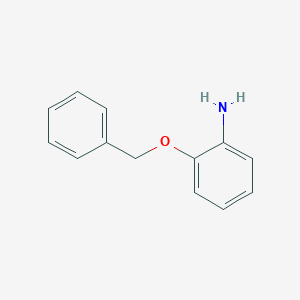
(R)-(-)-2,2-Dimethyl-5-oxo-1,3-dioxolane-4-acetic acid
概要
説明
(R)-(− )-2,2-Dimethyl-5-oxo-1,3-dioxolane-4-acetic acid can be used as an intermediate/starting material in the synthesis of (R)-isoserine, a glucagon receptor antagonist, blepharismone, and pheromone of Blepharisma japonicum.
科学的研究の応用
Oxidation of Acetals : Dimethyldioxirane, a related compound, is effective in oxidizing acetals to corresponding esters in dried acetone. This is consistent with either an atom abstraction or direct insertion mechanism (Baumstark, Kovač, & Vásquez, 2002).
Synthesis of Complex Organic Compounds : The compound has been used in the synthesis of complex organic molecules such as (4R,5R)-2,2-dimethyl-,,,′,′-tetra(naphth-2-yl)-1,3-dioxolane-4,5-dimethanol (Beck, Gysi, Vecchia, & Seebach, 2003).
Model Studies in Organic Chemistry : It serves as an analogue in model studies, such as in the synthesis of (4R,5S)-(5-methyl-2,2-dimethyl-1,3-dioxolane-4-ylmethyl)-phosphonium iodide, an olguine analogue (Valverde, Herradón, Rabanal, & Martín-Lomas, 1987).
Natural Product Characterization : The synthesis of 1,2-dioxolane-3-acetic acids helps in the configurational assignment of incompletely characterized natural products, like plakinic acid A (Dai, Trullinger, Liu, & Dussault, 2006).
Photochemical Transformations : The photochemical transformation of 5-diazo-2,2-dimethyl-4,6-dioxo-1,3-dioxane leads to the stable 2,2-dimethyl-5-oxo-1,3-dioxolane-4-carboxylic acid or its methyl ester (Nikolaev, Khimich, & Korobitsyna, 1985).
Catalysis : The triflate cationic complex rhodium cyclooctadiene (4S,5S)-2,3-dihydroxy-1,4-bis(dimethylamino)-2,3-O-isopropylidenebutane has been used as a catalyst in transformations of 4,5-substituted (4S,5S)-2,2-dimethyl-1,3-dioxolanes (Shainyan, Ustinov, & Nindakova, 2001).
Selective Esterifications : It's derivatives, like Oxyma and its derivative 5b, can selectively esterify primary alcohols and various carboxylic acids in a water-containing solvent (Wang, Aleiwi, Wang, & Kurosu, 2012).
Safety and Hazards
特性
IUPAC Name |
2-[(4R)-2,2-dimethyl-5-oxo-1,3-dioxolan-4-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O5/c1-7(2)11-4(3-5(8)9)6(10)12-7/h4H,3H2,1-2H3,(H,8,9)/t4-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDQOCLIWDMZKBZ-SCSAIBSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC(C(=O)O1)CC(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(O[C@@H](C(=O)O1)CC(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70445646 | |
| Record name | (R)-(-)-2,2-Dimethyl-5-oxo-1,3-dioxolane-4-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70445646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
113278-68-5 | |
| Record name | (R)-(-)-2,2-Dimethyl-5-oxo-1,3-dioxolane-4-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70445646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (R)-(-)-2,2-Dimethyl-5-oxo-1,3-dioxolane-4-acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




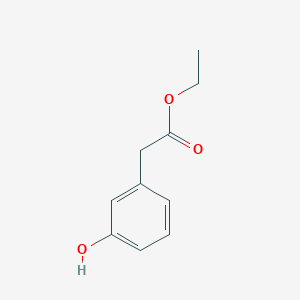
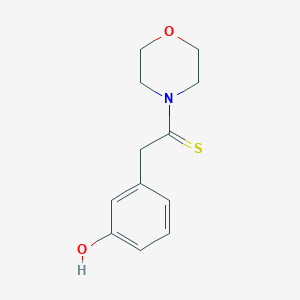
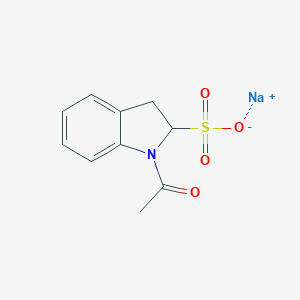


![[2,2'-Bi-1H-indole]-3,3'-diol, bis(hydrogen sulfate) (ester), disodium salt](/img/structure/B16597.png)
